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1,N(6)-Propanodeoxyadenosine - 132461-42-8

1,N(6)-Propanodeoxyadenosine

Catalog Number: EVT-1204166
CAS Number: 132461-42-8
Molecular Formula: C13H17N5O4
Molecular Weight: 307.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The compound is typically synthesized in laboratory settings, particularly through reactions involving acrolein and other electrophilic agents that interact with nucleosides. Studies have shown that 1,N(6)-propanodeoxyadenosine can form as a result of cellular exposure to reactive aldehydes or nitrosamines, which are prevalent in various environmental and biological contexts .

Classification

1,N(6)-Propanodeoxyadenosine falls under the category of DNA adducts, which are products formed when DNA reacts with electrophilic agents. These modifications can lead to mutagenic changes if not repaired properly, thus classifying this compound as significant in studies of mutagenesis and carcinogenesis.

Synthesis Analysis

Methods

The synthesis of 1,N(6)-propanodeoxyadenosine typically involves the reaction of 2′-deoxyadenosine with acrolein or similar electrophiles. The process generally includes:

  • Incubation: The nucleoside is incubated with the electrophile in a controlled environment.
  • Isolation: Following the reaction, the product is isolated using chromatographic techniques.

Technical Details

For example, one synthetic route described involves incubating deoxyadenosine-5'-monophosphate with acrolein under specific conditions to promote the formation of the desired adduct. This reaction can be monitored using high-performance liquid chromatography (HPLC) to ensure purity and yield .

Molecular Structure Analysis

Structure

The molecular structure of 1,N(6)-propanodeoxyadenosine features a propanoyl group attached to the nitrogen at position 6 of the adenine base. This modification alters the normal hydrogen bonding and structural properties of the nucleoside.

Data

  • Molecular Formula: C₁₁H₁₄N₄O₃
  • Molecular Weight: Approximately 250.25 g/mol

Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are often employed to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

Reactions

1,N(6)-propanodeoxyadenosine can participate in various chemical reactions typical for nucleosides, including:

  • Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze back to its parent nucleoside.
  • Transcriptional Interference: The presence of this adduct can interfere with normal transcription processes, potentially leading to mutations.

Technical Details

In vitro studies have demonstrated that 1,N(6)-propanodeoxyadenosine can be formed from reactions involving nitrosamines and other electrophiles, leading to various DNA modifications that are detectable through advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) .

Mechanism of Action

Process

The mechanism by which 1,N(6)-propanodeoxyadenosine exerts its effects primarily involves its incorporation into DNA during replication. This incorporation can lead to:

  • Mutagenesis: The altered base pairing properties may result in mispairing during DNA replication.
  • Cellular Response: Cells may initiate repair mechanisms upon recognizing such modifications, which can lead to apoptosis if the damage is deemed irreparable.

Data

Experimental data indicate that cells exposed to mutagens forming such adducts exhibit increased rates of mutation and DNA repair activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in water and common organic solvents.

Chemical Properties

  • Stability: Generally stable under neutral pH but may degrade under extreme conditions (high temperature or strong acids).
  • Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic sites on the propanoyl group.

Relevant analyses often include thermal stability assessments and solubility tests under various pH conditions .

Applications

Scientific Uses

1,N(6)-Propanodeoxyadenosine serves several important roles in scientific research:

  • Biomarker Development: It is investigated as a potential biomarker for exposure to environmental toxins, particularly those involved in DNA damage.
  • Mutagenesis Studies: Researchers study this compound to understand mechanisms of mutagenesis and cancer development.
  • Drug Development: Insights gained from studying this adduct contribute to developing drugs aimed at repairing DNA damage or targeting cancer cells exhibiting similar modifications.
Introduction to 1,N⁶-Propanodeoxyadenosine

1,N⁶-Propanodeoxyadenosine (1,N⁶-γ-HOPdA or PdA) is a structurally defined exocyclic deoxyadenosine adduct arising from the covalent modification of DNA by endogenous or exogenous α,β-unsaturated carbonyl compounds, most notably acrolein. This adduct belongs to a broader class of propanodeoxyguanosine (PdG) and propanodeoxyadenosine (PdA) lesions generated through Michael addition reactions between the electron-rich exocyclic amino groups (N² of deoxyguanosine or N⁶ of deoxyadenosine) and the β-carbon of aldehydes [3] [8]. These adducts represent a significant category of DNA damage due to their established roles in disrupting replication fidelity, inducing mutations, and contributing to genomic instability linked to aging, inflammation, and cancer [3] [8]. Unlike simple base modifications, 1,N⁶-Propanodeoxyadenosine features a complex, bulky, three-carbon propano bridge that cyclizes to form a novel heterobicyclic ring system fused to the adenine base, imposing significant structural distortion on the DNA double helix [8] [10].

Definition and Chemical Classification of DNA Adducts

1,N⁶-Propanodeoxyadenosine is classified as an exocyclic DNA adduct characterized by the addition of a three-carbon propano moiety bridging the N⁶-amino group and the N¹ position of the adenine ring (Figure 1). This results in a stable, bicyclic etheno-like structure (6-membered pyrimidine fused to a newly formed 5-membered ring) with a hydroxymethyl substituent. Its systematic chemical name is N⁶-(3-hydroxypropyl)-deoxyadenosine in its ring-opened aldehyde form, or 1,N⁶-etheno-2-hydroxymethyl-2,3,6,7-tetrahydro-7-hydroxydeoxyadenosine in its predominant ring-closed cyclic form [8].

  • Chemical Precursors: Primary formation occurs via reaction of deoxyadenosine with acrolein (CH₂=CH-CHO), a highly reactive α,β-unsaturated aldehyde. Acrolein is generated endogenously through:
  • Lipid peroxidation of polyunsaturated fatty acids (e.g., arachidonic acid) [3].
  • Metabolic oxidation of environmental toxins (e.g., allyl compounds) and certain chemotherapeutic agents (e.g., cyclophosphamide) [3].
  • Inflammation processes [3].
  • Formation Mechanism: The reaction proceeds via initial reversible Michael addition of the N⁶-amino group of deoxyadenosine to the β-carbon of acrolein, forming an unstable secondary aldehyde intermediate (γ-hydroxypropano-dA, γ-HOPdA). This aldehyde can undergo intramolecular cyclization by nucleophilic attack of the adenine N¹ atom on the carbonyl carbon, resulting in dehydration and formation of the stable, cyclic 1,N⁶-propanodeoxyadenosine adduct (PdA) [8]. Reduction (e.g., by NaBH₃CN) traps the ring-opened aldehyde form.
  • Key Structural Features:
  • Cyclization: The propano bridge forms a rigid, planar bicyclic ring system fused to the adenine base.
  • Hydroxymethyl Group: A -CH₂OH group attached to the bridge carbon, contributing to polarity and potential reactivity.
  • Chirality: The bridge carbon carrying the hydroxymethyl group is chiral, leading to diastereomeric adducts (designated R and S) upon formation in duplex DNA [8].
  • Structural Distortion: The fused ring system projects into the DNA major groove and displaces the modified base, causing significant helical distortion and disruption of canonical Watson-Crick base pairing [8].

Table 1: Key Structural and Chemical Properties of 1,N⁶-Propanodeoxyadenosine (PdA)

PropertyDescriptionBiological Significance
Chemical ClassExocyclic DNA AdductBulky lesion causing major helix distortion
PrecursorAcrolein (primary), Crotonaldehyde, other α,β-unsaturated aldehydesLinks adduct formation to oxidative stress and inflammation
Core StructureBicyclic heterocycle (Fused pyrimidine + 5-membered ring) with hydroxymethyl groupBase pairing disruption; Stereochemistry affects repair/tolerance
Predominant DNA FormRing-closed cyclic structure (PdA)Stable lesion persisting in DNA
ReactivityAldehyde group in ring-opened form (γ-HOPdA) can form Schiff bases with lysines (protein/peptide crosslinks)Potential source of DNA-protein crosslinks (DPCs)
DiastereomersR and S configurations at the chiral bridge carbonMay exhibit differential recognition by repair enzymes or polymerases

Role of 1,N⁶-Propanodeoxyadenosine in Nucleic Acid Modifications

1,N⁶-Propanodeoxyadenosine acts as a significant block to normal DNA metabolic processes due to its bulky, helix-distorting nature. Its impact manifests primarily in two critical areas:

  • Replication Blockage and Mutagenesis:
  • PdA presents a substantial block to replicative DNA polymerases (e.g., Pol δ, Pol ε). Bypass of this lesion requires specialized translesion synthesis (TLS) polymerases like Pol η, Pol ι, Pol κ, or Rev1 [3] [8].
  • Replication past PdA is error-prone. Mutagenesis studies using site-specifically modified vectors replicated in mammalian cells (e.g., COS-7) reveal that PdA primarily induces base substitution mutations at the site of the adduct and sometimes at adjacent bases [8].
  • The predominant mutation type observed is A → G transitions and A → T transversions [8]. The mutation frequency for PdA itself is significant (often reported in the range of 5-15% depending on sequence context and cell system), though generally lower than that observed for its deoxyguanosine counterpart (γ-HOPdG/PdG) [8].
  • Importantly, the ring-opened aldehyde form, γ-HOPdA, can react further with cellular nucleophiles. Trapping with peptides like Lys-Trp-Lys-Lys (KWKK) via Schiff base formation creates DNA-peptide crosslinks (DpCs). Replication bypass studies of these DpCs show that crosslinking at the N⁶ position of dA (γ-HOPdA-KWKK) results in a lower mutation frequency at the lesion site (~0.4%) compared to the γ-HOPdA adduct alone, suggesting the crosslink might hinder polymerase access or promote error-free bypass mechanisms in certain contexts [8]. This contrasts sharply with DpCs formed at the N² of dG (γ-HOPdG-KWKK), which are highly mutagenic (~8.4% mutation frequency) [8].
  • Potential for DNA Crosslinking:
  • The ring-opened aldehyde form (γ-HOPdA) possesses a highly reactive aldehyde group. This group can form Schiff bases (imines) with primary amino groups (ε-amino groups of lysine residues) in proteins or smaller peptides.
  • Reduction (e.g., by cellular reductants or specific enzymatic processes) stabilizes these Schiff bases, leading to stable covalent DNA-protein crosslinks (DPCs) or DNA-peptide crosslinks (DpCs) [3] [8].
  • DPCs/DpCs represent a particularly toxic class of DNA damage because they physically tether proteins to the DNA, posing a formidable barrier to replication, transcription, and repair machinery. Repair often requires complex, multi-step processes involving proteolytic degradation of the crosslinked protein (e.g., by the proteasome) followed by nucleotide excision repair (NER) or Fanconi Anemia pathway components to resolve the DNA component [3].
  • While direct evidence for PdA/γ-HOPdA initiating DPCs in vivo is complex to obtain, in vitro studies demonstrate efficient trapping of histones and other nuclear proteins by γ-HOPdA-containing oligonucleotides under physiological conditions [8], strongly supporting its role as a source of biologically relevant crosslinks.

Table 2: Biological Consequences of 1,N⁶-Propanodeoxyadenosine and Related Adducts

Adduct FormPrimary Biological Consequence*Mutation Frequency (Site-Specific)Major Mutation TypesRepair Pathway Association
1,N⁶-PdA (Cyclic)Replication Block, Mutagenesis5-15%A → G, A → TBER (inefficient), TLS, NER?
γ-HOPdA (Aldehyde, open)Replication Block, Mutagenesis, DNA-Peptide Crosslink PrecursorSimilar to PdAA → G, A → TBER (potential substrate), TLS
γ-HOPdA-KWKK CrosslinkSevere Replication Block, Potential Transcription Block~0.4%Minimal base substitutionsProteolysis + NER/FA pathway?
γ-HOPdG (Open)/PdG (Cyclic)Severe Replication Block, High Mutagenicity7-11%+G → T, G → A, G → CBER (NEIL1/3 unhooking?), TLS, NER?
γ-HOPdG-KWKK CrosslinkSevere Replication Block~8.4%G → T transversions prevalentProteolysis + NER/FA pathway?

**Mutation frequency values are approximate and context-dependent, derived from shuttle vector replication assays in mammalian cells (e.g., COS-7) [8].

Historical Context and Discovery of Exocyclic DNA Adducts

The identification and characterization of 1,N⁶-Propanodeoxyadenosine emerged from decades of research into the mechanisms of DNA damage induced by environmental carcinogens and endogenous reactive metabolites:

  • Early Work on Aldehydes and DNA (1970s-1980s): The genotoxicity of simple aldehydes (like formaldehyde) and α,β-unsaturated aldehydes (like acrolein and crotonaldehyde) was recognized. Research focused on their ability to form adducts and crosslinks, initially detected as alkali-labile sites, DNA strand breaks, or as inhibitors of DNA synthesis and polymerase activity [3]. The specific structures of the major adducts remained elusive.
  • Link to Lipid Peroxidation (1980s): The discovery that lipid peroxidation, a process rampant during oxidative stress and inflammation, generates reactive aldehydes like malondialdehyde (MDA), acrolein, and 4-hydroxynonenal (4-HNE), provided a crucial endogenous source for DNA adduct formation. Chung et al. (1984) were among the first to demonstrate the formation of cyclic adducts (specifically the MDA-derived pyrimidopurinone M₁G) in DNA treated with peroxidizing lipids [3] [8]. This spurred intense interest in identifying analogous adducts from other lipid peroxidation products.
  • Identification and Structural Characterization (Late 1980s - 1990s): The development of advanced analytical techniques, particularly ²³P-postlabeling and mass spectrometry (MS), enabled the detection and structural characterization of trace levels of specific DNA adducts in vitro and in vivo.
  • Chung and colleagues played a pivotal role in identifying acrolein as a major source of cyclic propano adducts on both guanine and adenine. They characterized the structures of the major adducts, including 1,N²-propanodeoxyguanosine (PdG) and 1,N⁶-propanodeoxyadenosine (PdA), using synthetic standards and comparison to adducts formed in DNA exposed to acrolein [8].
  • Stone et al. (1990) provided definitive structural proof of the cyclic nature of PdG using nuclear magnetic resonance (NMR) spectroscopy. Similar structural confirmation for PdA followed, confirming the bicyclic 1,N⁶-etheno structure with the hydroxymethyl substituent [8] [10].
  • Recognition of Endogenous Formation and Biological Significance (1990s-Present): Detection of PdA and PdG in tissues of untreated animals and humans using highly sensitive LC-MS/MS methods provided irrefutable evidence for their endogenous formation, primarily attributed to lipid peroxidation-derived acrolein [3] [8]. This shifted the perspective, establishing these adducts not just as markers of environmental exposure, but as constant byproducts of normal cellular metabolism and oxidative stress. Research since then has focused on:
  • Quantifying levels in various disease states (cancer, neurodegenerative diseases).
  • Elucidating their specific mutagenic spectra and contributions to disease-associated mutations.
  • Understanding the complex cellular repair pathways tasked with their removal (BER, NER, TLS, FA pathway for crosslinks).
  • Developing specific repair enzymes (e.g., DNA glycosylases) capable of recognizing and initiating repair of these lesions.

Table 3: Historical Milestones in Understanding 1,N⁶-Propanodeoxyadenosine

Time PeriodKey AdvancementKey Researchers/Methods
1970s-1980sRecognition of acrolein and related aldehydes as DNA-reactive and mutagenic agentsBasu, Marnett, Chung et al. (Biochemical assays, mutagenicity tests)
Early-Mid 1980sLink established between lipid peroxidation and DNA adduct formationMarnett, Chung et al.
Late 1980sIdentification of cyclic propano adducts (PdG, PdA) as major acrolein-DNA lesionsChung et al. (²³P-postlabeling, synthesis)
1990Definitive structural characterization of PdG via NMRStone et al.
Early-Mid 1990sStructural confirmation of PdA; Detection in in vitro systemsChung, Nath, Voehler et al. (MS, NMR)
Late 1990s-2000sSensitive detection (LC-MS/MS) of PdA/PdG in tissues of untreated organismsMarnett, Dedon, Chung et al.
2000s-PresentMechanistic studies on mutagenesis, replication bypass, repair, and crosslinkingLloyd, Basu, Stone, Delaney et al. (Site-directed mutagenesis, structural biology, TLS studies)

Properties

CAS Number

132461-42-8

Product Name

1,N(6)-Propanodeoxyadenosine

IUPAC Name

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8,9-dihydro-7H-pyrimido[2,1-f]purin-9-ol

Molecular Formula

C13H17N5O4

Molecular Weight

307.31 g/mol

InChI

InChI=1S/C13H17N5O4/c19-4-8-7(20)3-10(22-8)18-6-14-11-12(18)15-5-17-2-1-9(21)16-13(11)17/h5-10,19-21H,1-4H2/t7-,8+,9?,10+/m0/s1

InChI Key

ZVMCHJDNWWNYQK-LBTMZUADSA-N

SMILES

C1CN2C=NC3=C(C2=NC1O)N=CN3C4CC(C(O4)CO)O

Synonyms

1,N(6)-PDA
1,N(6)-propanodeoxyadenosine

Canonical SMILES

C1CN2C=NC3=C(C2=NC1O)N=CN3C4CC(C(O4)CO)O

Isomeric SMILES

C1CN2C=NC3=C(C2=NC1O)N=CN3[C@H]4C[C@@H]([C@H](O4)CO)O

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